![molecular formula C13H8N2O4 B14328254 2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one CAS No. 110167-39-0](/img/structure/B14328254.png)
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the class of furo[3,2-c]pyridines This compound is characterized by the presence of a nitrophenyl group attached to the furo[3,2-c]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one typically involves a multi-step process. One common method includes the cyclization of substituted furopropenoic acids, which are prepared from appropriate aldehydes under Doebner’s conditions. These acids are then converted to the corresponding azides, which undergo cyclization by heating in Dowtherm to form furopyridones. The resulting compounds are aromatized with phosphorus oxychloride to yield chloro derivatives, which can be further modified through nucleophilic substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and palladium on carbon (Pd/C) are frequently used.
Substitution: Sodium alkoxides (e.g., sodium ethoxide) and secondary amines (e.g., morpholine) are typical reagents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkoxy and amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one involves its interaction with molecular targets and pathways. For instance, as a photosensitizer, it generates reactive oxygen species (ROS) such as singlet oxygen (1O2) and hydroxyl radicals (˙OH) upon light activation. These ROS can induce oxidative damage to cellular components, leading to cell death . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxypsoralen: Used in photochemotherapy for psoriasis.
Trimethylpsoralen: Another photosensitizer used in PUVA therapy.
Furo[3,2-b]pyridine: A related heterocyclic compound with applications in organic synthesis.
Uniqueness
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one stands out due to its specific nitrophenyl substitution, which imparts unique electronic and photophysical properties. This makes it particularly suitable for applications in photodynamic therapy and antimicrobial research, where its ability to generate ROS and target bacterial cells is highly valuable .
Eigenschaften
CAS-Nummer |
110167-39-0 |
|---|---|
Molekularformel |
C13H8N2O4 |
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
2-(2-nitrophenyl)-5H-furo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C13H8N2O4/c16-13-9-7-12(19-11(9)5-6-14-13)8-3-1-2-4-10(8)15(17)18/h1-7H,(H,14,16) |
InChI-Schlüssel |
QGXHEPWTRJBMRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC3=C(O2)C=CNC3=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)
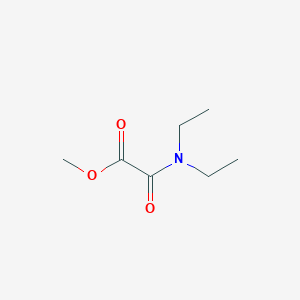
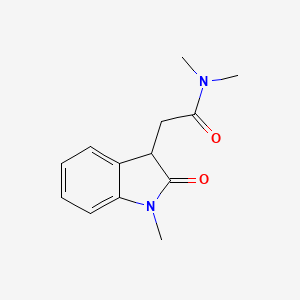
![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
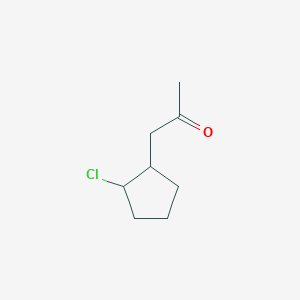
![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)


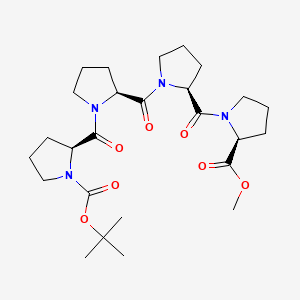
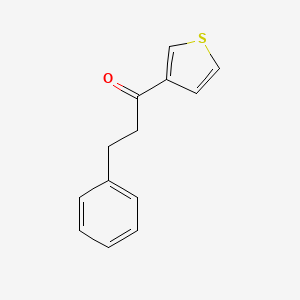


![Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane](/img/structure/B14328251.png)
